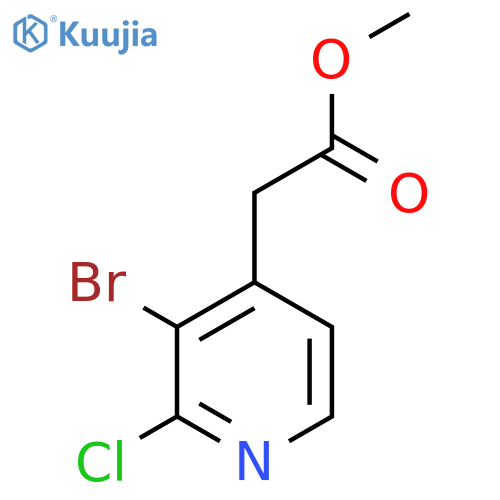Cas no 1807072-59-8 (Methyl 3-bromo-2-chloropyridine-4-acetate)

1807072-59-8 structure
商品名:Methyl 3-bromo-2-chloropyridine-4-acetate
CAS番号:1807072-59-8
MF:C8H7BrClNO2
メガワット:264.503680467606
CID:4803289
Methyl 3-bromo-2-chloropyridine-4-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-bromo-2-chloropyridine-4-acetate
-
- インチ: 1S/C8H7BrClNO2/c1-13-6(12)4-5-2-3-11-8(10)7(5)9/h2-3H,4H2,1H3
- InChIKey: STKZSSCAQCWYDU-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=NC=CC=1CC(=O)OC)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 191
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 39.2
Methyl 3-bromo-2-chloropyridine-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029013885-1g |
Methyl 3-bromo-2-chloropyridine-4-acetate |
1807072-59-8 | 95% | 1g |
$2,952.90 | 2022-03-31 | |
| Alichem | A029013885-250mg |
Methyl 3-bromo-2-chloropyridine-4-acetate |
1807072-59-8 | 95% | 250mg |
$960.40 | 2022-03-31 |
Methyl 3-bromo-2-chloropyridine-4-acetate 関連文献
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
1807072-59-8 (Methyl 3-bromo-2-chloropyridine-4-acetate) 関連製品
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
